Welcome to the BenchChem Online Store!
molecular formula C14H14IN5O6S B155189 methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate CAS No. 144550-06-1

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

Cat. No. B155189
M. Wt: 507.26 g/mol
InChI Key: VWGAYSCWLXQJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05936085

Procedure details

2.59 g of potassium tert-butylate was added to a suspension of 2.85 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 40 ml of dimethylacetamide (DMA) at room temperature to form a first mixture. A solution of 4.94 g of diphenyl carbonate in 20 ml of DMA was then added dropwise to the first mixture at about 5° C. to form a second mixture. The second mixture was subsequently added dropwise to a solution of 5.00 g of methyl 2-aminosulfonyl-4-iodobenzoate (92.5% pure) in 15 ml of DMA at about 5° C., to form a third mixture. When the reaction ended, the third mixture was filtered over kieselguhr (®Celite). The filtrate was introduced into a solution of 200 ml of ice-water and 10 ml of concentrated hydrochloric acid, whereby the crude urea product separated out. The crude product which separated out was then purified by stirring with methanol and diisopropyl ether and dried. The yield was 4.50 g (66% of theory).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]([O-:5])(C)C.[K+].[NH2:7][C:8]1[N:13]=[C:12]([O:14][CH3:15])[N:11]=[C:10]([CH3:16])[N:9]=1.C(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1.[NH2:33][S:34]([C:37]1[CH:46]=[C:45]([I:47])[CH:44]=[CH:43][C:38]=1[C:39]([O:41][CH3:42])=[O:40])(=[O:36])=[O:35]>CC(N(C)C)=O>[CH3:15][O:14][C:12]1[N:11]=[C:10]([CH3:16])[N:9]=[C:8]([NH:7][C:2]([NH:33][S:34]([C:37]2[CH:46]=[C:45]([I:47])[CH:44]=[CH:43][C:38]=2[C:39]([O:41][CH3:42])=[O:40])(=[O:36])=[O:35])=[O:5])[N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
2.85 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
4.94 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring with methanol and diisopropyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a first mixture
CUSTOM
Type
CUSTOM
Details
to form a second mixture
CUSTOM
Type
CUSTOM
Details
to form a third mixture
FILTRATION
Type
FILTRATION
Details
the third mixture was filtered over kieselguhr (®Celite)
ADDITION
Type
ADDITION
Details
The filtrate was introduced into a solution of 200 ml of ice-water and 10 ml of concentrated hydrochloric acid, whereby the crude urea product
CUSTOM
Type
CUSTOM
Details
separated out
CUSTOM
Type
CUSTOM
Details
The crude product which separated out
CUSTOM
Type
CUSTOM
Details
was then purified
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05936085

Procedure details

2.59 g of potassium tert-butylate was added to a suspension of 2.85 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 40 ml of dimethylacetamide (DMA) at room temperature to form a first mixture. A solution of 4.94 g of diphenyl carbonate in 20 ml of DMA was then added dropwise to the first mixture at about 5° C. to form a second mixture. The second mixture was subsequently added dropwise to a solution of 5.00 g of methyl 2-aminosulfonyl-4-iodobenzoate (92.5% pure) in 15 ml of DMA at about 5° C., to form a third mixture. When the reaction ended, the third mixture was filtered over kieselguhr (®Celite). The filtrate was introduced into a solution of 200 ml of ice-water and 10 ml of concentrated hydrochloric acid, whereby the crude urea product separated out. The crude product which separated out was then purified by stirring with methanol and diisopropyl ether and dried. The yield was 4.50 g (66% of theory).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]([O-:5])(C)C.[K+].[NH2:7][C:8]1[N:13]=[C:12]([O:14][CH3:15])[N:11]=[C:10]([CH3:16])[N:9]=1.C(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1.[NH2:33][S:34]([C:37]1[CH:46]=[C:45]([I:47])[CH:44]=[CH:43][C:38]=1[C:39]([O:41][CH3:42])=[O:40])(=[O:36])=[O:35]>CC(N(C)C)=O>[CH3:15][O:14][C:12]1[N:11]=[C:10]([CH3:16])[N:9]=[C:8]([NH:7][C:2]([NH:33][S:34]([C:37]2[CH:46]=[C:45]([I:47])[CH:44]=[CH:43][C:38]=2[C:39]([O:41][CH3:42])=[O:40])(=[O:36])=[O:35])=[O:5])[N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
2.85 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
4.94 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring with methanol and diisopropyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a first mixture
CUSTOM
Type
CUSTOM
Details
to form a second mixture
CUSTOM
Type
CUSTOM
Details
to form a third mixture
FILTRATION
Type
FILTRATION
Details
the third mixture was filtered over kieselguhr (®Celite)
ADDITION
Type
ADDITION
Details
The filtrate was introduced into a solution of 200 ml of ice-water and 10 ml of concentrated hydrochloric acid, whereby the crude urea product
CUSTOM
Type
CUSTOM
Details
separated out
CUSTOM
Type
CUSTOM
Details
The crude product which separated out
CUSTOM
Type
CUSTOM
Details
was then purified
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.